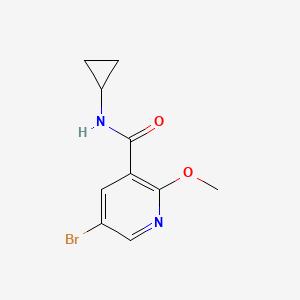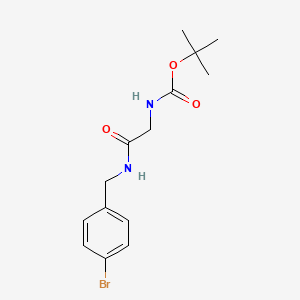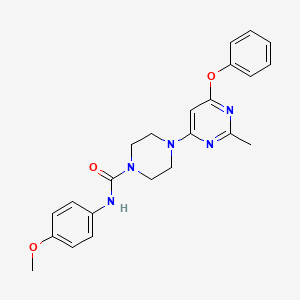
3-Butoxy-2,2-dimethylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Butoxy-2,2-dimethylcyclobutan-1-one” is a chemical compound with the CAS Number: 2292-83-3 . It has a molecular weight of 170.25 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-butoxy-2,2-dimethylcyclobutanone . The InChI code for this compound is 1S/C10H18O2/c1-4-5-6-12-9-7-8(11)10(9,2)3/h9H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 170.25 .Wissenschaftliche Forschungsanwendungen
Visible Light Photocatalysis
A novel application in visible light photocatalysis utilizing flavin derivatives demonstrates efficient cyclobutane ring formation via an intramolecular [2+2] cycloaddition process. This process, facilitated by 1-Butyl-7,8-dimethoxy-3-methylalloxazine under visible light irradiation, showcases the potential of utilizing specific organic compounds for cycloadditions, relevant to the study of 3-Butoxy-2,2-dimethylcyclobutan-1-one derivatives (Mojr et al., 2015).
Heterogeneous Catalysis
Research on the catalytic exchange of cycloalkanes with deuterium on palladium films has provided insights into the importance of π-bonded intermediates in hydrocarbon reactions on transition metals. This foundational understanding is critical for the development of novel catalytic systems involving cyclobutane derivatives, including this compound (Rooney, 1963).
Anionic Polymerization
The anionic polymerization of 1,1-Dimethyl-1-silacyclobutane, resulting in high molecular weight poly(1,1-dimethyl silabutane), underlines the versatility of cyclobutane derivatives in polymer science. This approach to polymerization could extend to derivatives such as this compound, highlighting its potential application in creating novel polymers with unique properties (Kawahara et al., 2004).
Methane Monooxygenase Catalysis
The catalysis of oxygenation of cyclopropane derivatives by methane monooxygenase, leading to various products including cyclobutanol, provides a model for understanding the enzymatic transformations that cyclobutane derivatives could undergo. This insight is crucial for exploring the biological and environmental relevance of compounds like this compound (Ruzicka et al., 1990).
Photogeneration of Hydrogen
The use of molecular catalysts for visible light-driven hydrogen production presents a unique application of complex systems, which could be influenced by the photophysical properties of this compound derivatives. This research offers a pathway to sustainable energy production technologies (Du et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Eigenschaften
IUPAC Name |
3-butoxy-2,2-dimethylcyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-12-9-7-8(11)10(9,2)3/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPAHCHXLPFRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(=O)C1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-bromoallyl)-1H-benzo[d]imidazole](/img/structure/B2750598.png)


![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2750603.png)
![2-(3-chlorophenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2750606.png)
![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2750607.png)

![(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2750613.png)
![N-cyclohexyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2750616.png)
![4-(2-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2750617.png)
![ethyl 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2750618.png)

![methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2750620.png)
